molecular formula C14H21ClN2O2 B1587258 N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride CAS No. 31611-42-4

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride

Cat. No. B1587258
CAS RN: 31611-42-4
M. Wt: 284.78 g/mol
InChI Key: PQFZZEBNJWAUOG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride, also known as CN2097, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism Of Action

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride selectively inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are regulated by PKC, including the MAPK/ERK and PI3K/Akt pathways. This inhibition of PKC activity has been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.

Biochemical And Physiological Effects

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride induces apoptosis and inhibits cell proliferation, migration, and invasion. In animal models of diabetes, N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride improves insulin sensitivity and glucose metabolism. In models of cardiovascular diseases, N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride reduces inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride for lab experiments is its selectivity for PKC inhibition. This allows researchers to study the specific role of PKC in various cellular processes and disease models. However, N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride also has some limitations, such as its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the research on N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride. One potential application is in the development of cancer therapeutics, as PKC has been shown to play a critical role in the development and progression of various cancers. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride for clinical use.

Scientific Research Applications

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride has been widely used in scientific research due to its selective inhibition of PKC activity. PKC is a key regulator of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in the development of various diseases, such as cancer, diabetes, and cardiovascular diseases. Therefore, selective PKC inhibitors like N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride have great potential for therapeutic applications.

properties

IUPAC Name

N-methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16(17)18;/h5-7,10,13H,2-4,8-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFZZEBNJWAUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1[N+](=O)[O-])C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953578
Record name N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride

CAS RN

31611-42-4
Record name Benzenemethanamine, N-cyclohexyl-N-methyl-2-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31611-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031611424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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